3-Methyl-octan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of an ester, such as 3-Methyl-octan-1-ol, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

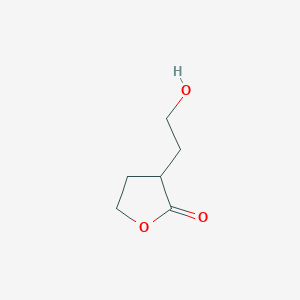

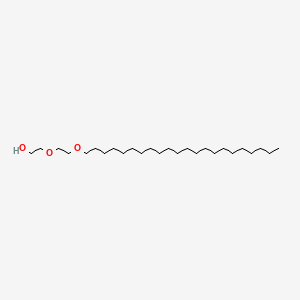

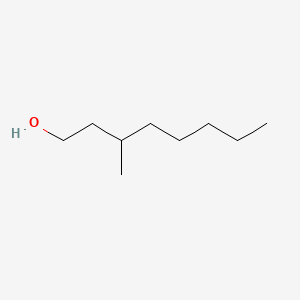

The molecular formula of this compound is C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±6.0 kJ/mol and a flash point of 79.5±6.5 °C . The index of refraction is 1.430 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies

3-Methyl-octan-1-ol has been studied for its spectroscopic properties. Research has focused on synthesizing and examining the infrared, 1H, and 13C NMR spectra of derivatives like 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols. These studies provide insight into the compound's conformation and are crucial in developing pharmacologically interesting compounds (Iriepa et al., 2001). Further structural studies using ab initio calculations, NMR, and IR spectroscopy have been conducted to understand better these compounds' conformations and intermolecular associations (Iriepa et al., 2003).

Plant Defense and Biofuels

1-Octen-3-ol, a related compound, has been shown to induce defense responses in Arabidopsis thaliana, enhancing resistance against Botrytis cinerea. This finding indicates that plants may recognize such compounds and activate defense mechanisms (Kishimoto et al., 2007). Additionally, the anti-knock properties of biofuels produced from microorganism metabolic processes, including compounds related to this compound, have been investigated. These biofuels have potential as additives for fuel in spark ignition (SI) engines (Mack et al., 2014).

Catalysis and Chemical Reactions

This compound has been involved in studies on the extraction of pyridine-3-carboxylic acid using various diluents. Such research is significant for understanding chemical extraction processes and enhancing efficiency (Günyeli et al., 2014). Additionally, the effects of temperature and concentration on the self-association of octan-3-ol, a similar compound, have been studied using vibrational spectroscopy and dielectric measurements. This research provides insights into the behavior of such molecules in different conditions (Czarnecki & Orzechowski, 2003).

Atmospheric Chemistry

Studies on the reactions of various ions with a series of unsaturated biogenic alcohols, including compounds similar to this compound, have been conducted. Such research is important for understanding atmospheric chemistry and the role of these compounds in the environment (Schoon et al., 2007).

Wirkmechanismus

- 3-Methyl-octan-1-ol (also known as 1-octen-3-ol ) is a volatile organic compound found in various natural sources, including marine algae .

- In the marine alga P. haitanensis, 1-octen-3-ol acts as a self-stimulating messenger, inducing a “primed” state for defense .

- Upregulation of the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 occurs upon exposure to 1-octen-3-ol, preparing the alga for defense .

- The exact molecular interactions remain to be fully elucidated, but its effects on gene expression and redox state contribute to host defense activation .

- The production of 1-octen-3-ol is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .

- This compound adjusts the redox state in cells, leading to defense activation .

- Its absorption, distribution, metabolism, and excretion properties in marine algae are not well-characterized .

- Upon exposure to 1-octen-3-ol, marine algae like P. haitanensis exhibit a “primed” state, enhancing their readiness for defense .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Methyl-octan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of ester bonds in lipids, and this compound can act as a substrate or inhibitor in these reactions. Additionally, this compound has been observed to interact with certain proteins that are involved in cell signaling pathways, influencing the activity of these pathways through its binding interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. Additionally, this compound has been found to affect the redox state of cells, potentially leading to alterations in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain lipases by binding to their active sites, thereby preventing the hydrolysis of lipid substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of this compound have been associated with toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. These dosage-dependent effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of metabolites that are further processed in the body. The interactions of this compound with these enzymes can influence metabolic flux and the levels of specific metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, and it can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSZAMBOZSCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559035 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-02-2 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.